molecular formula C11H7FN2O B1438036 2-(3-Fluorophenyl)pyrimidine-5-carbaldehyde CAS No. 944904-96-5

2-(3-Fluorophenyl)pyrimidine-5-carbaldehyde

Cat. No.: B1438036
CAS No.: 944904-96-5
M. Wt: 202.18 g/mol
InChI Key: VMNDUQCZSNNRMW-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)pyrimidine-5-carbaldehyde is a chemical compound with diverse applications in scientific research and industry. It has an empirical formula of C11H7FN2O and a molecular weight of 202.18 .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring attached to a fluorophenyl group and a carbaldehyde group . The SMILES string representation is Fc1ccccc1-c2ncc(C=O)cn2 .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 193.5±32.0 °C at 760 mmHg, and a vapor pressure of 0.6±0.4 mmHg at 25°C . It also has a molar refractivity of 47.0±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 145.4±3.0 cm3 .

Scientific Research Applications

Synthesis and Biological Activity

Discovery and Synthesis of Novel Compounds

The research on pyrimidine derivatives, such as 2-(3-Fluorophenyl)pyrimidine-5-carbaldehyde, often focuses on their synthesis for potential medical applications. A study by Thangarasu et al. (2019) developed novel pyrazole carbaldehyde derivatives from precursors through Vilsmeier-Haack reaction, showing significant anti-inflammatory and anti-breast cancer properties by inhibiting COX-2 and PI3K enzymes. This indicates the potential of such compounds in novel drug discovery processes, highlighting their importance in medicinal chemistry (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Antimicrobial Activity

Development of Antimicrobial Agents

The antimicrobial activity of pyrimidine derivatives is another significant area of research. Rathod and Solanki (2018) synthesized new pyrimidine derivatives that exhibited potential as antimicrobial agents. Their study utilized one-pot synthesis techniques to create compounds that could serve various medicinal and chemical applications, further underscoring the versatility of pyrimidine compounds in developing new therapeutic agents (Rathod & Solanki, 2018).

Fluorescent Properties for Sensing and Marking

Functional Fluorophores for Bioimaging

Castillo et al. (2018) explored the synthesis of functional fluorophores using pyrazolo[1,5-a]pyrimidines derived from 3-formylpyrazolo[1,5-a]pyrimidines. These compounds exhibited significant fluorescence, making them potential candidates for bioimaging and environmental sensing applications. The study demonstrates the fluorescent properties of pyrimidine derivatives, indicating their utility in creating probes for biological and chemical analysis (Castillo, Tigreros, & Portilla, 2018).

Anticancer Properties

Synthesis of Antitumor Agents

The synthesis and screening of pyrimidine derivatives for anticancer properties is an area of active research. For instance, Becan and Wagner (2008) developed new 3-phenylthiazolo[4,5-d]pyrimidine-2-thione derivatives, demonstrating appreciable anticancer activities against various human tumor cell lines. This underscores the potential of pyrimidine derivatives in contributing to the development of new anticancer drugs (Becan & Wagner, 2008).

Properties

IUPAC Name

2-(3-fluorophenyl)pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O/c12-10-3-1-2-9(4-10)11-13-5-8(7-15)6-14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNDUQCZSNNRMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662740
Record name 2-(3-Fluorophenyl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944904-96-5
Record name 2-(3-Fluorophenyl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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